N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-d5-amino)-3-pyridine-carboxamide
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Overview
Description
N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-d5-amino)-3-pyridine-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-d5-amino)-3-pyridine-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the chloro and methyl groups: These groups can be introduced via halogenation and alkylation reactions.
Amination: The cyclopropyl-d5-amino group can be introduced through nucleophilic substitution reactions.
Carboxamide formation:
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the synthetic route for large-scale production. This includes:
- Selection of cost-effective reagents
- Optimization of reaction conditions (temperature, pressure, solvent, etc.)
- Purification techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-d5-amino)-3-pyridine-carboxamide can undergo various chemical reactions, including:
- Oxidation : This reaction can introduce oxygen-containing functional groups.
- Reduction : This reaction can remove oxygen-containing functional groups or reduce double bonds.
- Substitution : This reaction can replace one functional group with another.
Common Reagents and Conditions
- Oxidizing agents : Potassium permanganate, hydrogen peroxide.
- Reducing agents : Lithium aluminum hydride, sodium borohydride.
- Substitution reagents : Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could yield amines or alcohols.
Scientific Research Applications
- Chemistry : As a building block for more complex molecules.
- Biology : As a potential bioactive compound for studying biological pathways.
- Medicine : As a candidate for drug development, particularly in targeting specific enzymes or receptors.
- Industry : As an intermediate in the synthesis of agrochemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-d5-amino)-3-pyridine-carboxamide would depend on its specific interactions with molecular targets. Typically, such compounds might:
- Bind to specific enzymes or receptors : Inhibiting or activating their function.
- Interfere with biological pathways : Affecting processes such as cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-4-methyl-3-pyridinyl)-2-amino-3-pyridine-carboxamide
- N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-amino)-3-pyridine-carboxamide
Uniqueness
N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-d5-amino)-3-pyridine-carboxamide is unique due to the presence of the cyclopropyl-d5-amino group, which can impart distinct chemical and biological properties compared to its non-deuterated analogs.
Properties
IUPAC Name |
N-(2-chloro-4-methylpyridin-3-yl)-2-[(1,2,2,3,3-pentadeuteriocyclopropyl)amino]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c1-9-6-8-17-13(16)12(9)20-15(21)11-3-2-7-18-14(11)19-10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,19)(H,20,21)/i4D2,5D2,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURGGHUREHGAMI-QTQWIGFBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)NC(=O)C2=C(N=CC=C2)NC3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])NC2=C(C=CC=N2)C(=O)NC3=C(C=CN=C3Cl)C)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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